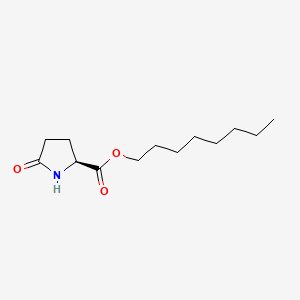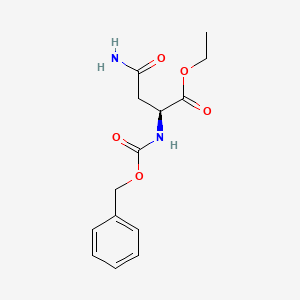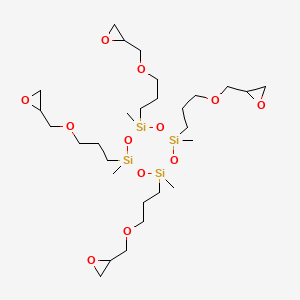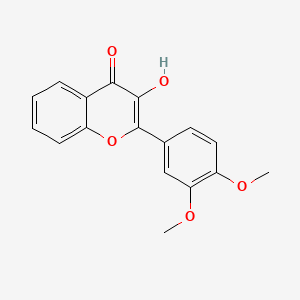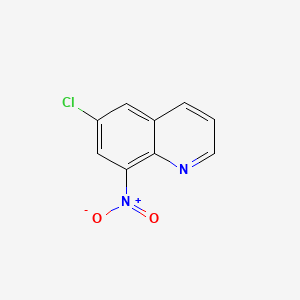
T-Butylcyclopentadiene
Vue d'ensemble
Description
T-Butylcyclopentadiene , also known as 5-tert-butylcyclopenta-1,3-diene , is a chemical compound with the molecular formula C₉H₁₄ . Its average mass is approximately 122.2 Da . This compound features a cyclopentadiene ring substituted with a tert-butyl group.
Synthesis Analysis
Di-tert-butylcyclopentadiene is synthesized by alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . This reaction introduces the tert-butyl group onto the cyclopentadiene ring.
Chemical Reactions Analysis
T-Butylcyclopentadiene serves as a precursor to various metal complexes. For instance, it is used in the synthesis of the olefin polymerization catalyst (Me₃C)₂C₅H₃TiCl₃ . Its reactivity is influenced by the tert-butyl group, which can participate in substitution reactions and other transformations.
Applications De Recherche Scientifique
Electrochemical Oxidation in Water Treatment :
- t-Butylcyclopentadiene has been studied in the context of electrochemical oxidation processes, particularly for the degradation of pollutants like tetracycline in water treatment. The electrochemical oxidation on a Ti/Ti4O7 anode, for example, demonstrated high efficiency and durability, indicating potential applications in treating antibiotic contamination in wastewater (Wang, Zhou, He, Zhang, 2018).
Polymer Solar Cells :
- Research into alternating copolymers of cyclopenta[2,1‐b;3,4‐b′]dithiophene (a related compound) and thieno[3,4‐c]pyrrole‐4,6‐dione for high-performance polymer solar cells has been conducted. This research is indicative of the role t-Butylcyclopentadiene derivatives could play in developing new materials for solar energy applications (Li, Tsang, Du, Scoles, Robertson, Zhang, Toll, Tao, Lu, Ding, 2011).
Organometallic Chemistry :
- t-Butylcyclopentadiene is used in the synthesis of organometallic compounds. For example, research has been conducted on dicyclopentadienyl(t-butyl)lutetium complexes, which are used in various applications including catalysis and materials science (Schumann, Reier, Dettlaf, 1983).
Polymer Systems :
- The compound has been studied in the context of thermally reversible polymer systems, particularly as a model for termination by cyclopentadienylation of olefin polymerization. This indicates its potential use in developing new polymer materials with unique properties (Kennedy, Castner, 1979).
Thermal Stability Studies :
- Studies on the thermal stability of organic peroxides, such as TMCH (1,1-bis(tert-Butylperoxy)-3,3,5-trimethylcyclohexane), which is used in manufacturing processes, have implications for the safe handling and storage of compounds related to t-Butylcyclopentadiene (Chen, Chen, Wang, Chiu, Shu, 2014).
Propriétés
IUPAC Name |
1-tert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFVDKHZNWEXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348260 | |
| Record name | T-BUTYLCYCLOPENTADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butylcyclopentadiene | |
CAS RN |
41539-65-5 | |
| Record name | T-BUTYLCYCLOPENTADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYLCYCLOPENTADIENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

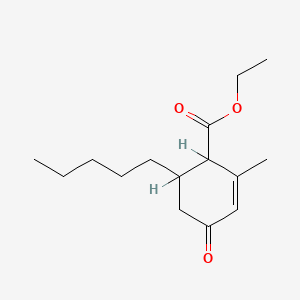
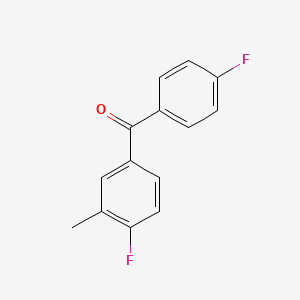
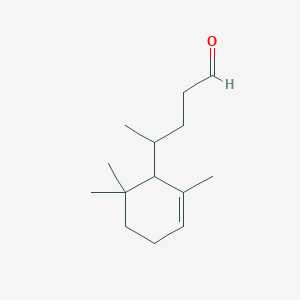
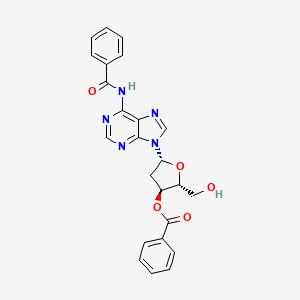
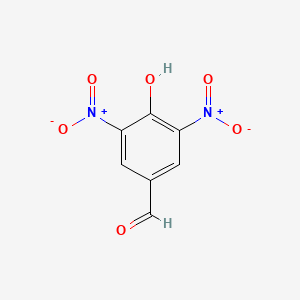
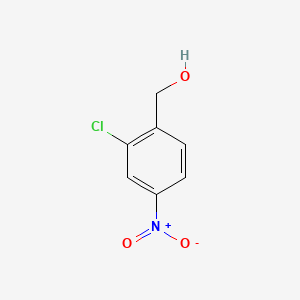
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
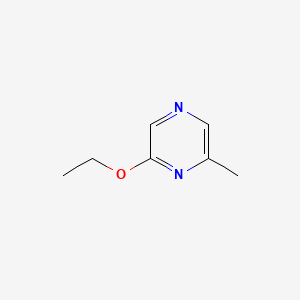
![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)
